molecular formula C10H12O6S B105753 Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate CAS No. 1822-66-8

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Cat. No. B105753
Key on ui cas rn: 1822-66-8
M. Wt: 260.27 g/mol
InChI Key: YOKOBAHUBJPMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06869729B1

Procedure details

Diethyl oxalate (6.58 g. 45 mmol) was added to 2.2° thiobisacetate ethyl ester (4.66 g. 23 mmol) to produce a yellow-orange solution. A solution of Na (1.56 g, 68 mmol) in EtOH (24 mL) was added to produce a white/yellow precipitate, this was mixed well for 10 minutes. H2O (50 mL) was added to the reaction mass with cooling in an ice bath. Concentrated HCl was added dropwise until acidified. This was allowed to stand in the refrigerator for 12 days. At this point a cold filtration was done to isolate a white solid.
Quantity
6.58 g
Type
reactant
Reaction Step One
Name
thiobisacetate ethyl ester
Quantity
4.66 g
Type
reactant
Reaction Step One
[Compound]
Name
Na
Quantity
1.56 g
Type
reactant
Reaction Step Two
Name
Quantity
24 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](OCC)(=[O:7])[C:2](OCC)=[O:3].[CH2:11]([O:13][C:14](=[O:21])[CH2:15][S:16][CH2:17][C:18]([O-:20])=[O:19])[CH3:12].O.Cl.[CH3:24][CH2:25]O>>[C:18]([C:17]1[S:16][C:15]([C:14]([O:13][CH2:11][CH3:12])=[O:21])=[C:1]([OH:7])[C:2]=1[OH:3])([O:20][CH2:24][CH3:25])=[O:19]

Inputs

Step One
Name
Quantity
6.58 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
thiobisacetate ethyl ester
Quantity
4.66 g
Type
reactant
Smiles
C(C)OC(CSCC(=O)[O-])=O
Step Two
Name
Na
Quantity
1.56 g
Type
reactant
Smiles
Name
Quantity
24 mL
Type
reactant
Smiles
CCO
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce a yellow-orange solution
CUSTOM
Type
CUSTOM
Details
to produce a white/yellow precipitate
ADDITION
Type
ADDITION
Details
this was mixed well for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
with cooling in an ice bath
FILTRATION
Type
FILTRATION
Details
At this point a cold filtration
CUSTOM
Type
CUSTOM
Details
to isolate a white solid

Outcomes

Product
Details
Reaction Time
12 d
Name
Type
Smiles
C(=O)(OCC)C=1SC(=C(C1O)O)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.